N-(furan-2-ylmethyl)cyclooctanamine N-(furan-2-ylmethyl)cyclooctanamine
Brand Name: Vulcanchem
CAS No.: 765924-13-8
VCID: VC5185758
InChI: InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
SMILES: C1CCCC(CCC1)NCC2=CC=CO2
Molecular Formula: C13H21NO
Molecular Weight: 207.317

N-(furan-2-ylmethyl)cyclooctanamine

CAS No.: 765924-13-8

Cat. No.: VC5185758

Molecular Formula: C13H21NO

Molecular Weight: 207.317

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)cyclooctanamine - 765924-13-8

Specification

CAS No. 765924-13-8
Molecular Formula C13H21NO
Molecular Weight 207.317
IUPAC Name N-(furan-2-ylmethyl)cyclooctanamine
Standard InChI InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2
Standard InChI Key LVIUTUZVSHHXQO-UHFFFAOYSA-N
SMILES C1CCCC(CCC1)NCC2=CC=CO2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)cyclooctanamine comprises a cyclooctane ring (C₈H₁₅N) linked via an amine group to a furan-2-ylmethyl substituent. The furan ring, a five-membered heterocycle with one oxygen atom, contributes aromaticity and planar rigidity, contrasting with the conformational flexibility of the cyclooctane ring . Key structural features include:

  • Cyclooctane Ring: Adopts a "boat-chair" conformation, enabling moderate steric flexibility.

  • Furan Moiety: The 2-position substitution directs electronic effects toward the methylamine linker.

  • Amine Linker: A secondary amine (-NH-) bridges the two cyclic systems, influencing solubility and reactivity.

Table 1: Comparative Structural Features of N-(Furan-2-ylmethyl)cycloalkylamines

CompoundCycloalkane Ring SizeFuran PositionMolecular FormulaMolecular Weight (g/mol)
N-(Furan-2-ylmethyl)cyclooctanamine8-membered2C₁₃H₂₁NO207.31
N-(Furan-2-ylmethyl)cyclopentanamine5-membered2C₁₀H₁₅NO165.23
N-(Furan-3-ylmethyl)cyclohexanamine6-membered3C₁₁H₁₇NO179.26

Data derived from .

Physicochemical Characteristics

  • Boiling Point: 300.6 ± 17.0 °C at 760 mmHg .

  • Solubility: Predicted logP value of 2.87 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate.

  • Spectral Data:

    • ¹H NMR: Expected signals include δ 6.3–6.5 ppm (furan protons), δ 2.8–3.1 ppm (N-CH₂-furan), and δ 1.2–1.8 ppm (cyclooctane protons).

    • Mass Spectrometry: [M+H]⁺ peak at m/z 208.3 .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(furan-2-ylmethyl)cyclooctanamine typically involves reductive amination or nucleophilic substitution strategies:

  • Reductive Amination:

    • Step 1: Condensation of cyclooctanamine with furfural (furan-2-carbaldehyde) in the presence of a reducing agent (e.g., NaBH₃CN).

    • Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

    • Yield: ~70–75% under optimized conditions.

  • Nucleophilic Substitution:

    • Step 1: Reaction of cyclooctanamine with 2-(chloromethyl)furan in anhydrous DMF.

    • Step 2: Neutralization and extraction to isolate the product.

Table 2: Optimization Parameters for Reductive Amination

ParameterOptimal ConditionImpact on Yield
Temperature60–70 °CMaximizes reaction rate without decomposition
SolventMethanolEnhances amine reactivity
Reducing AgentNaBH₃CN (1.2 equiv)Prevents over-reduction

Industrial-Scale Production

MolCore BioPharmatech reports manufacturing this compound under ISO-certified conditions, achieving >98% purity via high-performance liquid chromatography (HPLC) . Critical challenges include:

  • Byproduct Formation: Minimizing N,N-dialkylation through stoichiometric control.

  • Storage: Stabilization under nitrogen atmosphere at −20 °C to prevent oxidative degradation.

Comparative Analysis with Structural Analogues

Impact of Cycloalkane Ring Size

  • Cyclooctane vs. Cyclopentane:

    • Lipophilicity: Larger rings (C₈) increase logP by ~0.5 units compared to C₅ analogues .

    • Bioavailability: Cyclooctane’s flexibility may enhance membrane permeability but reduce metabolic stability.

Furan Substitution Patterns

  • Position 2 vs. Position 3:

    • Electron Density: 2-Substituted furans exhibit higher aromatic stabilization, altering reaction kinetics in electrophilic substitutions .

    • Biological Target Affinity: 2-Substitution correlates with 3-fold higher antimicrobial activity in comparative assays .

Current Research and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data available.

  • Target Identification: Putative interactions with G-protein-coupled receptors (GPCRs) remain unexplored.

Emerging Applications

  • Antiviral Therapeutics: Rational design of non-peptidomimetic protease inhibitors inspired by furan-based Mᵖʳᵒ inhibitors .

  • Oncology: Redox modulation in combination therapies for melanoma .

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